4-Bromo-2-(4-ethylpiperazino)thiazole
Overview
Description
Preparation Methods
The synthesis of 4-Bromo-2-(4-ethylpiperazino)thiazole typically involves the reaction of 2-bromo-1,3-thiazole with 4-ethylpiperazine under controlled conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to meet regulatory standards .
Chemical Reactions Analysis
4-Bromo-2-(4-ethylpiperazino)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiazolidines.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Scientific Research Applications
4-Bromo-2-(4-ethylpiperazino)thiazole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties due to the presence of the thiazole ring.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its possible neuroprotective and anti-inflammatory effects.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(4-ethylpiperazino)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The ethylpiperazine group can enhance the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy .
Comparison with Similar Compounds
4-Bromo-2-(4-ethylpiperazino)thiazole can be compared with other thiazole derivatives such as:
2-Aminothiazole: Known for its antimicrobial properties but lacks the ethylpiperazine group, which may limit its bioavailability.
4-Methylthiazole: Used in flavor and fragrance industries but does not possess the same potential for pharmaceutical applications.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for human health, but its structure and function are significantly different from this compound.
Properties
IUPAC Name |
4-bromo-2-(4-ethylpiperazin-1-yl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3S/c1-2-12-3-5-13(6-4-12)9-11-8(10)7-14-9/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXYIGZUVZHULX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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